4-(4-isopropoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Description
4-(4-isopropoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.17902698 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin . Tubulin is a globular protein that is the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in many cellular processes, including mitosis, intracellular transport, and maintenance of cell shape .
Mode of Action
The compound interacts with tubulin by binding to the colchicine site . This binding inhibits the polymerization of microtubules, disrupting the formation and function of the mitotic spindle during cell division . As a result, the compound can cause cell cycle arrest in the G2/M phase and induce apoptosis, or programmed cell death .
Biochemical Pathways
The compound’s action on tubulin affects several biochemical pathways. By inhibiting microtubule polymerization, it disrupts the normal progression of the cell cycle, leading to G2/M phase arrest . This arrest prevents cells from dividing, which can halt the growth of rapidly dividing cells, such as cancer cells . Additionally, the compound’s action can trigger the intrinsic pathway of apoptosis, leading to cell death .
Result of Action
The compound exhibits anticancer activity against several tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . It also shows potent cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells . These effects are likely due to the compound’s ability to inhibit cell division and induce apoptosis by targeting tubulin .
Properties
IUPAC Name |
1-propan-2-yl-4-(4-propan-2-yloxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11(2)21-18-16(10-19-21)15(9-17(22)20-18)13-5-7-14(8-6-13)23-12(3)4/h5-8,10-12,15H,9H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSBEUNBSPDQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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